ethyl 3-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate
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Overview
Description
ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is a complex organic compound featuring a benzoate ester linked to a pyrrole and benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE typically involves multi-step organic reactions. One common method includes the reaction of benzimidazole derivatives with ethyl benzoate under controlled conditions. The process often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzodiazole or pyrrole rings.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups to the molecule.
Scientific Research Applications
ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like benzimidazole share structural similarities and are known for their diverse biological activities.
Pyrrole Derivatives: These compounds are also structurally related and have been studied for their medicinal properties.
Uniqueness
ETHYL 3-[5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-3-OXO-2,3-DIHYDRO-1H-PYRROL-1-YL]BENZOATE is unique due to its combination of benzoate, pyrrole, and benzodiazole moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 3-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C20H18N4O3/c1-2-27-20(26)12-6-5-7-13(10-12)24-11-16(25)17(18(24)21)19-22-14-8-3-4-9-15(14)23-19/h3-10,21,25H,2,11H2,1H3,(H,22,23) |
InChI Key |
HKCIYUYWHDLUCP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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